molecular formula C9H20Cl2N2O2 B6222258 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride CAS No. 2758000-21-2

4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride

Cat. No. B6222258
CAS RN: 2758000-21-2
M. Wt: 259.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride (DMPCCD) is an organic compound that belongs to the class of piperidine carboxylic acids. It is an important intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other compounds. It has a wide range of applications in the fields of medicine, chemistry, and biochemistry. The compound has been extensively studied in the past few decades and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride is used in a variety of scientific research applications. It has been used in the synthesis of several drugs, such as the anti-inflammatory agent ketoprofen, the antifungal agent miconazole, and the anti-depressant fluoxetine. Additionally, it has been used in the synthesis of agrochemicals, such as the herbicide pendimethalin. It has also been used in the synthesis of a variety of other compounds, such as the fluorescent dye rhodamine B, and the anti-oxidant ferulic acid.

Mechanism of Action

4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride is an organic compound that has a wide range of biochemical and physiological effects. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been found to have anti-bacterial, anti-fungal, and anti-cancer properties. It has also been found to have anti-oxidant, anti-viral, and anti-allergic effects. Additionally, it has been found to have neuroprotective, cardioprotective, and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride has several advantages and limitations for laboratory experiments. One of the advantages is that it is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of applications in the fields of medicine, chemistry, and biochemistry. However, there are some limitations. For example, the compound is toxic and should be handled with care. Additionally, it has a limited shelf-life and should be used within a few days of synthesis.

Future Directions

There are several potential future directions for 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride research. One potential direction is to further explore its anti-inflammatory and analgesic effects. Additionally, further research could be done to explore its anti-bacterial, anti-fungal, and anti-cancer properties. Additionally, further research could be done to explore its potential as a neuroprotective, cardioprotective, and hepatoprotective agent. Additionally, further research could be done to explore its potential as an anti-oxidant, anti-viral, and anti-allergic agent. Finally, further research could be done to explore its potential as a drug delivery system.

Synthesis Methods

4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride is typically synthesized via a two-step process. The first step involves the reaction of dimethylamine with piperidine-2-carboxylic acid, which yields an intermediate compound known as 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid. This intermediate is then reacted with hydrochloric acid to form the final product, 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride. The reaction can be represented as follows:
(CH3)2NH + Piperidine-2-carboxylic acid → 4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid
4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid + HCl → 4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride involves the reaction of 1-methylpiperidine-2-carboxylic acid with dimethylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methylpiperidine-2-carboxylic acid", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-methylpiperidine-2-carboxylic acid in anhydrous dichloromethane.", "2. Add dimethylamine to the solution and stir for several hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "4. Isolate the product by filtration and wash with cold diethyl ether.", "5. Dry the product under vacuum to obtain 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride." ] }

CAS RN

2758000-21-2

Product Name

4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.